molecular formula C8H11NO2S B1303823 Methyl 3-amino-3-(2-thienyl)propanoate CAS No. 1586-41-0

Methyl 3-amino-3-(2-thienyl)propanoate

Cat. No. B1303823
CAS RN: 1586-41-0
M. Wt: 185.25 g/mol
InChI Key: AJNFOBUKNGRRKH-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-thienyl)propanoate is a compound that is structurally related to various intermediates used in the synthesis of pharmaceuticals and natural products. While the provided papers do not directly discuss methyl 3-amino-3-(2-thienyl)propanoate, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand methyl 3-amino-3-(2-thienyl)propanoate.

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or resolution of racemic mixtures. For instance, the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, was achieved by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary . Similarly, the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, was optimized using (S)-mandelic acid as a resolving agent . These methods could potentially be adapted for the synthesis of methyl 3-amino-3-(2-thienyl)propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-amino-3-(2-thienyl)propanoate has been studied using X-ray structural analysis. For example, the absolute configuration of a related compound was determined by X-ray crystallography . Additionally, multicomponent synthesis methods have been developed for the synthesis of functionalized thieno[2,3-b]pyridines, and their structures were also studied by X-ray structural analysis . These analyses provide a foundation for understanding the molecular structure of methyl 3-amino-3-(2-thienyl)propanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to methyl 3-amino-3-(2-thienyl)propanoate has been explored in various studies. For instance, reactions of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with nucleophilic reagents resulted in the formation of thieno-[3, 2-b] indole derivatives . Moreover, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles led to the formation of various acyclic and heterocyclic compounds . These studies suggest that methyl 3-amino-3-(2-thienyl)propanoate could undergo similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into those of methyl 3-amino-3-(2-thienyl)propanoate. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate revealed intermolecular hydrogen bonds, which could also be present in methyl 3-amino-3-(2-thienyl)propanoate . Additionally, the electron density distributions and molecular orbital signatures of related compounds have been calculated, which can inform the understanding of the electronic properties of methyl 3-amino-3-(2-thienyl)propanoate .

Scientific Research Applications

Anticancer Activity

Methyl 3-amino-3-(2-thienyl)propanoate derivatives have been synthesized and evaluated for their potential anticancer activities. A study by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one using various halo compounds. This research found significant anticancer activities in vitro against different cancer cell lines, highlighting the compound's potential in cancer therapy. Compounds such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]tr-iazin-7-yl)propanoic acid were identified as active cytotoxic agents (Saad & Moustafa, 2011).

Polymorphism in Pharmaceutical Chemistry

The polymorphism of compounds related to methyl 3-amino-3-(2-thienyl)propanoate, such as amino alcohol salts with quinaldinate, has been studied to understand their structural characteristics. Podjed and Modec (2022) investigated the reaction of three amino alcohols with quinaldinate, leading to the formation of different salts and polymorphs. These studies provide insights into the hydrogen bonding and π∙∙∙π stacking interactions that influence the polymorphism and connectivity motifs of the compounds, which is crucial for pharmaceutical applications (Podjed & Modec, 2022).

Synthetic Routes for Pharmaceutical Intermediates

Research by Qin et al. (2014) focused on synthesizing an important intermediate of Biotin, showcasing the relevance of methyl 3-amino-3-(2-thienyl)propanoate derivatives in the synthesis of essential vitamins and amino acids. This study underscores the compound's utility in the biosynthesis of fatty acids, sugars, and α-amino acids, marking its importance in metabolic cycles (Qin et al., 2014).

Light Stabilization in Polymers

Deng Yi (2008) developed a polymeric hindered amine light stabilizer derived from a related compound, demonstrating its application in enhancing the light stability of polymers. This synthetic technology optimizes reaction conditions to achieve high yields, indicating the compound's utility in industrial applications concerning material preservation against light-induced degradation (Deng Yi, 2008).

Safety And Hazards

The safety information for “Methyl 3-amino-3-(2-thienyl)propanoate” indicates that it has a GHS07 pictogram and a warning signal word . The compound should be stored at room temperature .

Future Directions

“Methyl 3-amino-3-(2-thienyl)propanoate” is used for research purposes . The future directions of this compound are not explicitly mentioned in the search results.

properties

IUPAC Name

methyl 3-amino-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNFOBUKNGRRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377389
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(2-thienyl)propanoate

CAS RN

1586-41-0
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-3-(2-thienyl)propanoic acid (0.5 g) [prepared substituting a molar equivalent amount of 2-thiophene-carboxaldehyde in Example 57, Step A] in methanol (50 ml) was treated with 4N HCl/dioxane (10 ml). After 6 hours the excess solvent was removed under reduced pressure to give a waxy solid. Treatment with Et2O/CH3CN produced methyl β-aminothiophene-2-propanoate (370 mg) as a white powder. MS and 1H-NMR were consistent with the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Et2O CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ru(OCOCH3)2((S)-segphos)(45.0 mg, 0.543 mmol), methyl 2-(2-thenoyl)acetate (1.00 g, 5.428 mmol), ammonium acetate (0.418 g, 5.428 mmol) and methanol (5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature and further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo and the residue was purified by silica gel chromatography (eluent hexane ethyl acetate/triethylamine=50/50/5) to give methyl (+)-3-amino-3-thiophen-2-yl-propionate (270 mg) as a colorless oil in 26.8% yield. The resulting methyl (+)-3-amino-3-thiophen-2-yl-propionate was converted into methyl 3-(4-nitrobenzoylamino)-3-thiophen-2-yl-propionate, and the enantiomeric excess of the product was found to be 95.7% ee by HPLC analysis using a SUMICHIRAL OA-4100 column (available from SUMIKA CHEMICAL ANALYSIS SERVICE LTD.).
[Compound]
Name
Ru(OCOCH3)2((S)-segphos)
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.418 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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